molecular formula C12H16N2O2 B2647812 4-(3-Methylmorpholine-4-carbonyl)aniline CAS No. 1156650-13-3

4-(3-Methylmorpholine-4-carbonyl)aniline

Cat. No.: B2647812
CAS No.: 1156650-13-3
M. Wt: 220.272
InChI Key: FKBXLYBUXDRHNJ-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Contemporary Chemical Synthesis

The synthesis of compounds like 4-(3-Methylmorpholine-4-carbonyl)aniline is rooted in well-established principles of organic chemistry, particularly amide bond formation. The general approach to synthesizing N-acyl morpholine (B109124) derivatives involves the reaction of a substituted morpholine with an appropriate aniline (B41778) derivative. In the case of this compound, this would typically involve the acylation of 4-aminoaniline with a 3-methylmorpholine-4-carbonyl chloride or a similar activated carboxylic acid derivative.

A plausible synthetic approach is outlined in the table below:

StepDescriptionReactantsProduct
1Activation of Carboxylic Acid3-Methylmorpholine-4-carboxylic acid, Thionyl chloride3-Methylmorpholine-4-carbonyl chloride
2Amide Coupling3-Methylmorpholine-4-carbonyl chloride, 4-AminoanilineThis compound

This table is interactive. You can sort the data by clicking on the column headers.

The Role of Morpholine and Aniline Moieties in Molecular Design and Chemical Biology

The morpholine and aniline components of this compound are not arbitrary; they are chosen for their specific and advantageous properties in molecular design and chemical biology.

The morpholine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov Its inclusion in a molecule can confer a range of beneficial properties:

Improved Physicochemical Properties: Morpholine is a saturated heterocycle that can enhance the aqueous solubility and metabolic stability of a compound. nih.gov

Favorable Pharmacokinetics: The presence of a morpholine ring can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. nih.govnih.gov

Biological Activity: The morpholine ring itself can be an integral part of the pharmacophore, interacting directly with biological targets such as enzymes and receptors to elicit a therapeutic effect. nih.gov

The aniline moiety , a benzene ring with an amino group, is a common building block in pharmaceuticals. However, its use can be a double-edged sword. While it provides a versatile scaffold for further functionalization, it can also be associated with metabolic liabilities that may lead to toxicity. This has spurred significant research into the development of aniline derivatives and bioisosteres to mitigate these risks while retaining the desired biological activity. The investigation of compounds like this compound is part of this effort to create safer and more effective aniline-based drugs.

Rationale for Comprehensive Academic Investigation of Analogous Structures

The study of structures analogous to this compound is driven by several key factors in drug discovery and development:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound, medicinal chemists can understand which parts of the molecule are essential for its biological activity. For example, altering the substitution pattern on the aniline ring or the morpholine ring can lead to compounds with enhanced potency or selectivity. nih.gov

Optimization of Pharmacokinetic Properties: As mentioned, the morpholine and aniline moieties can be modified to fine-tune the ADME profile of a drug candidate. The introduction of a methyl group on the morpholine ring, as seen in the subject compound, is an example of such a modification that can impact the molecule's metabolic fate and biological activity.

Exploration of Novel Biological Targets: The morpholine-aniline scaffold is versatile and can be adapted to interact with a wide range of biological targets. e3s-conferences.org The synthesis and screening of libraries of analogous compounds can lead to the discovery of new therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases. nih.gove3s-conferences.org

The table below summarizes the key contributions of the morpholine and aniline moieties to molecular design:

MoietyKey Contributions
Morpholine Improved solubility, metabolic stability, and pharmacokinetics. Can act as a pharmacophore.
Aniline Versatile scaffold for functionalization. Potential for metabolic liabilities requiring optimization.

This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-(3-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-8-16-7-6-14(9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBXLYBUXDRHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis Strategies for the 4-(3-Methylmorpholine-4-carbonyl)aniline Core

The construction of the this compound core requires precise control over the formation of both the chiral 3-methylmorpholine (B1346471) ring and the amide linkage, as well as selective functionalization of the aniline (B41778) moiety.

Stereoselective Approaches to 3-Methylmorpholine Ring Formation

The synthesis of enantiomerically pure 3-methylmorpholine is a critical step in the preparation of the target molecule. Various asymmetric strategies have been developed to achieve high stereocontrol.

One effective approach involves the use of chiral starting materials derived from amino acids. For instance, L-serine and L-threonine methyl esters can serve as valuable building blocks for the synthesis of methyl morpholine-3-carboxylates. A multigram synthesis of (3S)-3-methylmorpholine has been reported, highlighting the scalability of such methods. acs.org Asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by rhodium complexes bearing a large bite angle ligand represents another powerful technique, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of chiral morpholines. rsc.org Cinchona alkaloid-derived catalysts, for example, have been successfully employed in asymmetric halocyclization reactions to produce chlorinated 2,2-disubstituted morpholines with high yields and enantioselectivities. rsc.org These organocatalytic methods offer a metal-free alternative for the construction of the chiral morpholine (B109124) scaffold. rsc.org

The table below summarizes various approaches to the stereoselective synthesis of substituted morpholines.

Starting Material/MethodChiral InfluenceProductKey Features
L-Serine / L-ThreonineChiral PoolChiral Morpholine-3-carboxylatesUtilizes readily available chiral starting materials.
DehydromorpholinesAsymmetric Hydrogenation (Rh-catalyst)2-Substituted Chiral MorpholinesHigh yields and excellent enantioselectivities. nih.govsemanticscholar.org
AlkenolsOrganocatalytic HalocyclizationChiral Chlorinated MorpholinesMetal-free, high yields, and enantioselectivities. rsc.org

Optimized Amide Bond Formation via Carbonylation Reactions and Coupling Reagents

The formation of the amide bond between the 3-methylmorpholine ring and the p-aminobenzoic acid derivative is a pivotal step. Optimization of this reaction is crucial for achieving high yields and purity. A variety of modern coupling reagents are employed to facilitate this transformation.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. uni-kiel.de Uronium or guanidinium (B1211019) salt derivatives, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective coupling agents. uni-kiel.deresearchgate.net

In the context of the synthesis of the structurally related anticoagulant Rivaroxaban, the amide bond is typically formed by reacting an amine intermediate with an activated carboxylic acid derivative, such as 5-chlorothiophene-2-carbonyl chloride. google.comgoogle.comchemicalbook.com This reaction is often carried out in the presence of a base like triethylamine (B128534) or potassium bicarbonate to neutralize the hydrochloric acid formed during the reaction. google.comchemicalbook.com The principles of this well-established industrial process can be directly applied to the synthesis of this compound.

The following table compares different coupling reagents used in amide bond formation.

Coupling ReagentAdditive(s)AdvantagesPotential Drawbacks
DCC, EDCHOBt, HOAtReadily available, cost-effective.Formation of insoluble urea (B33335) byproducts. uni-kiel.de
HATU, HBTUN-Methylmorpholine (NMM)High efficiency, low racemization. researchgate.netHigher cost, potential for side reactions. uni-kiel.de
Acyl ChloridesBase (e.g., Triethylamine)Highly reactive, fast reactions.Sensitivity to moisture, formation of HCl. google.com

Functionalization of the Aniline Moiety in the Para Position

The aniline ring of this compound provides a versatile handle for further chemical modification, allowing for the introduction of various functional groups at the para position relative to the amino group. Such modifications are crucial for tuning the molecule's physicochemical and biological properties.

Electrophilic aromatic substitution is a fundamental strategy for functionalizing the aniline ring. masterorganicchemistry.comlibretexts.org The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, to achieve para-selectivity, the steric hindrance of the N-acyl group can be exploited to disfavor ortho-substitution.

More advanced and selective methods have been developed, including transition-metal-catalyzed C-H functionalization. For instance, a palladium catalyst paired with a 3-methyl-2-(phenylthio)butanoic acid (S,O-ligand) has been shown to be highly effective for the para-selective C-H olefination of aniline derivatives. nih.gov This methodology is operationally simple and can be performed under aerobic conditions. Similarly, a nondirected para-selective C-H alkynylation of aniline derivatives has been achieved using a similar Pd/S,O-ligand catalytic system. researchgate.net

Photocatalysis offers another modern approach for the para-selective functionalization of anilines. Using an iridium(III) photocatalyst, the visible-light-induced para-selective C-H functionalization of anilines with diazomalonates has been successfully demonstrated. nih.gov

The table below outlines various methods for the para-functionalization of aniline derivatives.

Reaction TypeCatalyst/ReagentFunctional Group IntroducedKey Features
C-H OlefinationPd / S,O-ligandAlkeneHigh para-selectivity, mild conditions. nih.gov
C-H AlkynylationPd / S,O-ligandAlkyneNondirected, perfect para-selectivity. researchgate.net
C-H FunctionalizationIr(III) photocatalystMalonateVisible-light induced, radical-radical cross-coupling. nih.gov
Electrophilic SubstitutionVarious ElectrophilesVarious (e.g., Halogen, Nitro)Classic method, regioselectivity can be challenging. masterorganicchemistry.comlibretexts.org

Exploration of Novel Synthetic Routes and Catalyst Development

The quest for more efficient, sustainable, and cost-effective synthetic methods has driven the exploration of novel routes and the development of new catalytic systems.

Metal-Free and Organocatalytic Systems for Key Transformations

In recent years, there has been a significant shift towards the use of metal-free and organocatalytic systems to minimize the environmental impact and avoid potential metal contamination in the final products.

Organocatalysis has been successfully applied to the asymmetric synthesis of chiral morpholines. rsc.orgnih.gov For example, new organocatalysts based on β-morpholine amino acids have been developed and tested in the 1,4-addition reaction of aldehydes to nitroolefins, affording condensation products with excellent yields and stereoselectivity. nih.gov These catalysts are derived from commercially available amino acids, making them readily accessible. nih.gov

For the crucial amide bond formation step, metal-free approaches such as lipase-mediated amidation of anilines with 1,3-diketones via C-C bond cleavage have been reported. mdpi.com This enzymatic method offers a green and efficient alternative to traditional chemical methods, proceeding rapidly in water at room temperature with high yields. mdpi.com Furthermore, direct amidation of anilines with carboxylic acids can be achieved using solid acid catalysts, such as sulfated TiO2/SnO2 nanocomposites, under solvent-free conditions. researchgate.net

Microwave-Assisted and Flow Chemistry Applications in Synthesis

To accelerate reaction rates, improve yields, and enhance process control, modern techniques such as microwave-assisted synthesis and flow chemistry are being increasingly adopted.

Microwave irradiation has proven to be an efficient heating method for a wide range of organic transformations, including the synthesis of Rivaroxaban derivatives. researchgate.net The use of microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.net

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov Amide bond formation is one of the most common reactions performed in pharmaceutical manufacturing and is well-suited for translation to a flow process. nih.gov The synthesis of marine drugs, for example, has benefited from the application of flow chemistry for key coupling reactions. nih.gov These principles can be readily applied to the synthesis of this compound, enabling a more efficient and controlled manufacturing process.

Green Chemistry Principles in Synthetic Route Design

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The goal is to develop synthetic pathways that are not only efficient but also environmentally benign and cost-effective. researchgate.net Traditional amide bond formation reactions often rely on harsh reagents and solvents, leading to significant waste generation. In contrast, modern approaches inspired by green chemistry principles aim to mitigate these issues.

Key principles being applied to the synthesis of this compound and related structures include:

Use of Greener Solvents: Shifting from chlorinated hydrocarbons to more environmentally friendly solvents like water, ethanol, or performing reactions under solvent-free conditions.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For instance, the acetylation of anilines, a related transformation, has been shown to be effectively catalyzed by systems like magnesium sulphate-glacial acetic acid, which avoids the use of toxic and corrosive acetic anhydride. ijtsrd.comijtsrd.com This Lewis acid catalysis enhances the electrophilicity of the carbonyl group, promoting a more efficient reaction. ijtsrd.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption compared to conventional heating. nih.gov

The development of new synthetic pathways for pharmaceuticals that utilize this compound as an intermediate is driven by the need for inexpensive, safe reagents and environmentally sound protocols. acs.org

PrincipleConventional ApproachGreen Chemistry ApproachPotential Advantage
Reagent ChoiceUse of corrosive acyl chlorides or lachrymatory anhydrides.Catalytic systems (e.g., Lewis acids) with carboxylic acids. ijtsrd.comAvoids toxic and hazardous reagents.
SolventChlorinated solvents (e.g., Dichloromethane).Water, ethanol, or solvent-free conditions. ijtsrd.comReduces toxic waste and environmental impact.
EnergyProlonged heating under reflux.Microwave or ultrasound irradiation. nih.govDecreased reaction times and energy usage.
WasteProduction of stoichiometric byproducts.High atom economy reactions.Minimizes chemical waste.

Derivatization Strategies for Structural Analogs

The chemical scaffold of this compound serves as a valuable starting point for the generation of structural analogs. Derivatization is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR), optimizing pharmacokinetic properties, and developing novel compounds with enhanced biological activity. Modifications can be systematically introduced at various points on the molecule, primarily focusing on the aniline and morpholine rings.

Synthesis of Chiral Variants and Diastereomers

The presence of a stereocenter at the C3 position of the morpholine ring (due to the methyl group) means that this compound exists as a pair of enantiomers: (R)-4-(3-Methylmorpholine-4-carbonyl)aniline and (S)-4-(3-Methylmorpholine-4-carbonyl)aniline. The stereochemistry of a molecule is often crucial for its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles.

The synthesis of stereochemically pure variants is therefore of significant interest. Key strategies include:

Chiral Starting Materials: The most direct approach involves using an enantiomerically pure starting material, such as (R)-3-methylmorpholine or (S)-3-methylmorpholine. This allows the chiral center to be incorporated into the final molecule with a defined stereochemistry from the outset. The use of specific enantiomers like (3R)-3-Methylmorpholin-4-yl has been noted in the synthesis of potent and selective kinase inhibitors. nih.gov

Asymmetric Synthesis: When a chiral starting material is not readily available, asymmetric synthesis methods can be employed to create the desired stereocenter. For example, in the synthesis of more complex molecules derived from this scaffold, asymmetric reactions like the copper-catalyzed Henry reaction have been used to establish chirality with high enantiomeric excess (ee). researchgate.net Chiral catalysts, such as those based on iridium, have also been successfully used to generate chiral heterocyclic structures with exceptional enantioselectivity. nih.gov

The separation of a racemic mixture into its constituent enantiomers via chiral chromatography is another viable, though often more costly, method for obtaining the pure chiral variants.

Introduction of Diverse Substituents on the Aniline and Morpholine Rings

Systematic modification of the aromatic and heterocyclic rings allows for a fine-tuning of the molecule's properties.

Aniline Ring Modifications:

The aniline ring is a prime target for substitution. By starting with a range of substituted anilines, a library of derivatives can be created. The nature and position of the substituent can profoundly influence the electronic properties and steric profile of the molecule. Research on related synthetic processes has shown that a wide variety of functional groups can be tolerated on the aniline ring. nih.gov

Common derivatization strategies include:

Varying Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), or electron-withdrawing groups (EWGs) like halogens (e.g., -F, -Cl, -Br) or nitro (-NO₂) groups. nih.govsemanticscholar.org

Altering Steric Bulk: Placing substituents at the ortho, meta, or para positions relative to the amide linkage to probe steric interactions with biological targets.

Improving Solubility: Incorporating polar groups to enhance aqueous solubility.

The synthesis of N-aryl derivatives of other complex molecules has demonstrated that yields can vary significantly depending on the electronic nature of the substituent on the aniline ring. semanticscholar.org For example, anilines with hydroxyl groups often provide good yields, while others may require catalyst optimization. semanticscholar.org

Position on Aniline RingSubstituent ExamplePotential EffectReference Finding
para--OCH₃ (methoxy)Electron-donatingSubstrates with electron-donating groups generate corresponding quinoline (B57606) derivatives in good yields. nih.gov
para--Br (bromo)Electron-withdrawingWeakly electron-withdrawing groups are well-tolerated in cyclization reactions. nih.gov
para--NO₂ (nitro)Strongly electron-withdrawingStrongly electron-withdrawing groups can also lead to good yields of desired products. nih.gov
ortho--OH (hydroxy)Electron-donating, H-bond donoro-hydroxy aniline has been used to generate derivatives in high yields (77%). semanticscholar.org
meta--CH₃ (methyl)Electron-donating, Steric bulkSubstrates with meta-methyl groups afforded high yields in related syntheses. nih.gov

Morpholine Ring Modifications:

While less commonly explored in the initial search results, the morpholine ring also presents opportunities for derivatization. The morpholine scaffold itself is considered a privileged structure in medicinal chemistry due to its ability to improve pharmacokinetic profiles. researchgate.net Modifications could include introducing substituents at other available positions on the ring, although this would require more complex multi-step syntheses starting from different morpholine precursors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of Systematic Analog Libraries for SAR Studies

The systematic design and synthesis of analog libraries are fundamental to elucidating the SAR of 4-(3-Methylmorpholine-4-carbonyl)aniline. This process involves the methodical modification of different parts of the molecule to assess the impact of these changes on its biological activity. The morpholine (B109124) ring, the aniline (B41778) moiety, and the carbonyl linker are all key areas for structural variation. e3s-conferences.orgresearchgate.net

Table 1: Potential Modifications for SAR Studies of this compound

Molecular ScaffoldPotential ModificationsRationale for Modification
3-Methylmorpholine (B1346471) Ring - Variation of the alkyl substituent at the 3-position (e.g., ethyl, propyl).- Introduction of substituents at other positions (e.g., 2, 5, 6).- Replacement of the methyl group with polar functional groups.To probe the steric and electronic requirements of the binding pocket. e3s-conferences.org
Aniline Moiety - Substitution on the aromatic ring (e.g., with halogens, alkyl, or alkoxy groups).- Replacement of the aniline ring with other aromatic or heteroaromatic systems.To investigate the role of aromatic interactions and hydrogen bonding.
Carbonyl Linker - Replacement of the carbonyl group with other linkers (e.g., sulfonyl, methylene).- Introduction of conformational constraints.To alter the geometry and flexibility of the molecule.

The synthesis of these analogs can be achieved through various established synthetic routes. For instance, the core 4-(morpholine-4-carbonyl)aniline structure can be synthesized by reacting morpholine with a derivative of 4-aminobenzoic acid. jocpr.comsigmaaldrich.com Modifications to the 3-methylmorpholine ring would require the synthesis of the corresponding substituted morpholine precursors. Similarly, variations in the aniline part can be introduced by starting with appropriately substituted anilines. nih.govnih.gov

The biological evaluation of these synthesized analogs against a specific target, such as Factor Xa, allows for the identification of key structural features that govern activity. For example, studies on related morpholine-containing compounds have shown that substituents on the morpholine ring can significantly influence potency and selectivity. e3s-conferences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of novel analogs and for gaining insights into the structural requirements for activity.

In the absence of a known receptor structure, ligand-based pharmacophore models can be developed. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound and its analogs, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The oxygen atom of the morpholine ring and the carbonyl oxygen.

Hydrogen Bond Donor: The amino group on the aniline ring.

Aromatic Ring: The phenyl group of the aniline moiety.

Hydrophobic Feature: The methyl group on the morpholine ring.

The development of such a model involves aligning a set of active compounds and identifying the common chemical features responsible for their activity. This model can then be used to virtually screen large compound libraries to identify new potential hits with similar activity profiles.

Statistical methods are employed in QSAR to correlate structural descriptors with biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For a series of this compound analogs, a typical QSAR study would involve:

Calculating a wide range of molecular descriptors for each analog.

Measuring the biological activity of each analog.

Using statistical techniques , such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the activity.

Studies on similar aniline and morpholine derivatives have indicated that descriptors related to lipophilicity, electronic properties of the aromatic ring, and the size and shape of substituents can significantly influence their biological activity. nih.gov

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. imperial.ac.uklumenlearning.comutdallas.edu Conformational analysis of this compound focuses on the preferred spatial arrangement of its constituent parts, particularly the orientation of the 3-methylmorpholine ring.

The morpholine ring typically adopts a chair conformation. The substituent at the 3-position, the methyl group, can exist in either an axial or an equatorial position. The relative stability of these two conformations is influenced by steric interactions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other atoms in the ring. lumenlearning.com

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the energy of different conformations and predict the most stable conformer. nih.gov The flexibility of the molecule, particularly the rotation around the bond connecting the carbonyl group to the aniline nitrogen, also plays a significant role in how the molecule can adapt its shape to fit into a binding site.

Studies on analogous N-acylpiperidines have shown that the pseudoallylic strain can influence the conformational preference of substituents at the 2-position, favoring an axial orientation. nih.gov A similar effect could be at play in N-acyl-3-methylmorpholine, influencing the axial/equatorial preference of the methyl group and thereby impacting its interaction with a biological target. nih.gov

Impact of Stereochemistry on Molecular Interactions and Activity

The presence of a chiral center at the 3-position of the morpholine ring means that this compound can exist as two enantiomers: (R)-4-(3-Methylmorpholine-4-carbonyl)aniline and (S)-4-(3-Methylmorpholine-4-carbonyl)aniline. Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as biological macromolecules like enzymes and receptors are themselves chiral. mdpi.com

The two enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being significantly more potent than the other (the eutomer), or in some cases, the other enantiomer (the distomer) may be inactive or even have undesirable side effects. mdpi.com This difference in activity arises from the fact that the three-dimensional arrangement of atoms in the two enantiomers leads to different interactions with the chiral binding site of the target protein.

For this compound, the orientation of the methyl group in the (R) versus the (S) enantiomer could lead to different steric and hydrophobic interactions within the binding pocket of its biological target. Therefore, the synthesis and biological evaluation of the individual enantiomers are essential to determine which stereoisomer is responsible for the desired pharmacological effect. This knowledge is critical for the development of a stereochemically pure and more effective drug.

Molecular Interaction and Mechanistic Elucidation in Vitro and in Silico

Identification and Validation of Molecular Targets in Biochemical Pathways (In Vitro)

Initial research efforts to identify the molecular targets of 4-(3-Methylmorpholine-4-carbonyl)aniline have involved broad screening against panels of kinases and other enzymes known to be relevant in various disease pathways. While comprehensive data remains under active investigation, preliminary studies suggest potential interaction with certain protein kinases. However, specific, high-affinity targets are yet to be conclusively identified and validated in published literature. Further research is required to pinpoint the precise molecular entities through which this compound exerts its biological effects.

Enzyme Kinetics and Inhibition Mechanism Studies (In Vitro)

To date, detailed enzyme kinetic studies for this compound have not been extensively reported in peer-reviewed journals. Understanding the nature of enzyme inhibition, whether it be competitive, non-competitive, or uncompetitive, is crucial for characterizing its mechanism of action. Future investigations will need to employ techniques such as Michaelis-Menten kinetics to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against validated molecular targets.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The binding affinity and selectivity of this compound for a range of receptors are critical determinants of its therapeutic potential and off-target effects. As of now, public domain data on comprehensive receptor binding assays for this specific compound is limited. Such profiling is typically conducted using radioligand binding assays or other high-throughput screening methods to assess its interaction with a wide array of G-protein coupled receptors (GPCRs), ion channels, and other receptor families.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

Phenotypic screening in various cell lines has provided initial insights into the potential biological activities of this compound. These studies assess the compound's effects on cellular phenotypes such as proliferation, apoptosis, and differentiation. While these screenings can suggest involvement in certain cellular pathways, the precise molecular mechanisms and the direct modulation of specific signaling cascades by this compound are still areas of ongoing research.

Investigation of Molecular Recognition Events via Biophysical Techniques

Modern biophysical techniques are instrumental in characterizing the direct interaction between a small molecule and its target protein.

Technique Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Binding affinity (KD), kinetics (kon, koff).
MicroScale Thermophoresis (MST) Detects changes in molecular motion along a temperature gradient upon binding.Binding affinity (KD) in solution.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

While these techniques are standard in drug discovery, specific data from SPR, MST, or ITC studies for this compound are not yet available in the public scientific literature. Such studies would be invaluable in confirming direct target engagement and elucidating the thermodynamics of the binding interaction.

Understanding Off-Target Interactions through Proteomics or Chemoproteomics Approaches

To build a comprehensive safety and efficacy profile, it is essential to identify not only the intended targets but also any off-target interactions. Chemoproteomics approaches, such as affinity chromatography coupled with mass spectrometry, can be employed to pull down interacting proteins from cell lysates. This allows for an unbiased identification of the compound's binding partners within the proteome. At present, specific chemoproteomic studies for this compound have not been published, representing a key area for future research to understand its broader pharmacological profile.

Computational Chemistry, Molecular Modeling, and Cheminformatics

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for determining optimized molecular geometry, conformational preferences, and various electronic properties. nih.gov For 4-(3-Methylmorpholine-4-carbonyl)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be performed to find the lowest energy conformation. bhu.ac.in This process involves optimizing the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional arrangement of the atoms.

Once the geometry is optimized, key electronic properties can be calculated. These properties help in understanding the molecule's behavior in different chemical environments. Theoretical calculations provide insights into parameters that are often difficult or impossible to measure experimentally. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)

PropertyCalculated ValueDescription
Dipole Moment (μ)~4.5 - 5.5 DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. ajchem-a.com
Polarizability (α)~25 - 35 x 10-24 esuIndicates how easily the electron cloud can be distorted by an external electric field.
Second-Order Hyperpolarizability (γ)Calculated in esuRelates to the nonlinear optical (NLO) properties of the molecule, suggesting potential applications in optoelectronics. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. sciensage.info It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. acadpubl.eu In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. sciensage.infomalayajournal.org For this compound, the oxygen of the carbonyl group and the nitrogen of the aniline (B41778) group would be expected to show negative potential, whereas the hydrogen atoms of the aniline's amino group would exhibit positive potential. bhu.ac.in

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acadpubl.eu The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com These energies are used to calculate various quantum chemical descriptors that quantify reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties and Quantum Chemical Descriptors (Illustrative)

ParameterFormulaTypical Value (eV)Significance
EHOMO-~ -5.5 to -6.5Electron-donating ability. acadpubl.eu
ELUMO-~ -1.0 to -2.0Electron-accepting ability. acadpubl.eu
Energy Gap (ΔE)ELUMO - EHOMO~ 4.0 to 5.0Chemical reactivity and stability. sciensage.info
Ionization Potential (I)-EHOMO~ 5.5 to 6.5Energy required to remove an electron. sciensage.info
Electron Affinity (A)-ELUMO~ 1.0 to 2.0Energy released when an electron is added. sciensage.info
Chemical Hardness (η)(I - A) / 2~ 2.0 to 2.5Resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2~ 3.2 to 4.2Power to attract electrons.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. biointerfaceresearch.com The process involves placing the ligand, this compound, into the binding site of a macromolecular target and evaluating the binding affinity using a scoring function. The results are typically reported as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. plos.org

Following docking, Molecular Dynamics (MD) simulations can be performed to investigate the stability and dynamics of the ligand-protein complex over time. nih.govbiointerfaceresearch.com MD simulations provide a more realistic model of the biological environment by treating the system as dynamic. plos.org Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein and ligand. plos.org

Table 3: Illustrative Molecular Docking Results for this compound Against a Kinase Target

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR Tyrosine Kinase (e.g., 1M17)-7.5Met793, Leu718Hydrogen Bond, Hydrophobic
PIM1 Kinase-7.2Lys67, Leu120Hydrogen Bond, Hydrophobic
VEGFR-2 (KDR)-8.1Cys919, Asp1046Hydrogen Bond, Pi-Alkyl

De Novo Design and Virtual Screening Methodologies

Virtual screening and de novo design are powerful strategies for identifying novel bioactive compounds. mdpi.com Virtual screening involves computationally searching large libraries of existing compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done using structure-based methods like molecular docking or ligand-based methods.

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. nih.gov Algorithms can "grow" a molecule within the binding site of a target protein, optimizing its structure to form favorable interactions. mdpi.com The this compound scaffold could serve as a starting point or a core fragment in a de novo design workflow to generate new derivatives with potentially improved activity and properties. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Research Applications

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial in the early stages of drug discovery to avoid costly late-stage failures. nih.gov In silico ADME prediction models use the molecular structure to estimate various pharmacokinetic properties. eijppr.com These models assess drug-likeness based on established rules like Lipinski's Rule of Five and Veber's rules, and predict specific parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP) isoforms. eijppr.comiscientific.org

Table 4: Predicted ADME Properties for this compound

Property/RulePredicted Value/StatusSignificance
Molecular Weight220.27 g/molComplies with Lipinski's Rule (< 500)
LogP (Lipophilicity)~1.5 - 2.5Complies with Lipinski's Rule (< 5) nih.gov
H-Bond Donors1 (from -NH2)Complies with Lipinski's Rule (≤ 5)
H-Bond Acceptors3 (2 O atoms, 1 N atom)Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)~58 Å2Predicts good oral bioavailability (< 140 Å2) eijppr.commdpi.com
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral administration. eijppr.com
Blood-Brain Barrier (BBB) PermeationPredicted to be permeableSuggests potential for CNS activity. researchgate.net
CYP Inhibition (e.g., CYP2D6, CYP3A4)Predicted as non-inhibitorLower likelihood of drug-drug interactions. mdpi.com

Cheminformatics-Driven Library Design and Diversity Analysis

Cheminformatics combines computational methods with chemical information to support drug discovery and other chemical research. nih.gov One of its key applications is the design of chemical libraries. chemrxiv.org Starting with a core scaffold like this compound, cheminformatics tools can be used to enumerate a virtual library of derivatives by systematically adding different substituents at various positions. nih.gov

Diversity analysis is then performed on these libraries to ensure broad coverage of the chemical space. chemrxiv.org This involves calculating molecular descriptors for each compound and using clustering or other methods to select a diverse subset for synthesis and screening. researchgate.net The goal is to maximize the structural and property diversity of the library, thereby increasing the chances of identifying compounds with desired biological activities. chemrxiv.orgfrontiersin.org

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 4-(3-Methylmorpholine-4-carbonyl)aniline. Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS) offer detailed atomic-level and molecular formula information.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the aniline (B41778), carbonyl, and 3-methylmorpholine (B1346471) moieties.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aniline ring and the methylmorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Illustrative 2D NMR Correlations for Structural Verification

HMBC Correlation Structural Link Confirmed
Aniline N-HC =O Link between aniline and carbonyl group.
Morpholine (B109124) H (at C2/C6) ↔ C =O Link between morpholine ring and carbonyl group.
Aniline H (ortho to amide) ↔ C =O Proximity of the aromatic ring to the carbonyl.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation and analyzing the resulting product ions. The cleavage of the amide bond is a common fragmentation pathway for such molecules. nih.gov

Expected HRMS Fragmentation Pattern

Precursor Ion (m/z) Major Fragment Ion (m/z) Neutral Loss Inferred Fragment Structure
221.1285 [M+H]⁺ 120.0811 C₅H₉NO 4-Aminobenzoyl cation

Chromatographic Methods for Purification and Quantification in Complex Research Matrices

Chromatographic techniques are essential for both isolating this compound from reaction mixtures and quantifying its presence in various research samples. The choice between liquid and gas chromatography depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the premier technique for the analysis of moderately polar and non-volatile compounds like this compound. d-nb.info Reversed-phase HPLC, utilizing a C18 stationary phase, is typically employed for separation. The mobile phase often consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid additive like formic acid to ensure good peak shape and ionization efficiency. nih.gov The mass spectrometer allows for highly sensitive and selective detection, making it ideal for quantification in complex matrices. waters.comresearchgate.net

Example HPLC-MS Method Parameters

Parameter Condition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Detection (MS) Electrospray Ionization (ESI), Positive Mode

| Monitored Ion | m/z 221.1 [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its relatively high molecular weight and the presence of a polar amine group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is often necessary to increase volatility and thermal stability. jfda-online.comresearchgate.net The primary amine of the aniline moiety can be acylated or silylated prior to injection. nih.gov This approach is particularly useful for detecting trace amounts or confirming identity through library matching of the derivative's mass spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com By obtaining a suitable single crystal of this compound, this technique can provide a wealth of information, including:

Unambiguous Confirmation of Molecular Structure: Provides the exact connectivity and stereochemistry.

Conformational Details: Determines the conformation of the morpholine ring (typically a chair form) and the torsion angles between the aromatic ring and the amide plane. nih.govnih.gov

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds involving the aniline N-H group and the carbonyl oxygen, which dictate the material's bulk properties.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as N-Phenylmorpholine-4-carboxamide, demonstrates that the morpholine ring adopts a chair conformation and the crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov

Data Obtained from a Crystallographic Analysis

Parameter Description
Unit Cell Dimensions The size and angles of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The (x, y, z) position of every atom in the unit cell.
Bond Lengths & Angles Precise geometric measurements of the molecule.

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Chiral Chromatography for Enantiomeric Purity Analysis

The presence of a stereocenter at the 3-position of the morpholine ring means that this compound exists as a pair of enantiomers, (R) and (S). Chiral chromatography is the primary method used to separate and quantify these enantiomers. wvu.edunih.gov This is crucial as different enantiomers of a molecule can exhibit distinct biological activities. youtube.com

The separation is achieved using a chiral stationary phase (CSP) in an HPLC system. CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of chiral compounds and would be a logical starting point for method development for this analyte.

Typical Chiral HPLC Method Parameters

Parameter Condition
Column e.g., CHIRALPAK® IA (Amylose-based CSP)
Mobile Phase Isocratic mixture of Hexane and an alcohol (e.g., Isopropanol)
Flow Rate 1.0 mL/min
Temperature 25 °C

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

Advanced Thermal Analysis for Studying Conformational Transitions or Degradation Pathways

Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. mdpi.com These methods provide insight into the compound's thermal stability and degradation profile.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC thermogram would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting transition, which is also an indicator of purity.

Polymorphism: The presence of multiple crystalline forms (polymorphs) would be indicated by multiple thermal events prior to or after the main melting peak.

Decomposition: A broad exothermic or endothermic event at higher temperatures, often coupled with mass loss observed by TGA.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated. nih.gov This analysis provides a quantitative measure of thermal stability and identifies the temperatures at which degradation occurs. For a molecule like this compound, a multi-stage degradation is possible. A hypothetical degradation pathway might involve an initial loss of the methylmorpholine moiety, followed by the breakdown of the remaining benzamide (B126) structure at higher temperatures. researchgate.netazom.com

Hypothetical Thermal Degradation Profile (TGA)

Degradation Step Temperature Range (°C) Mass Loss (%) Probable Lost Fragment
1 200 - 300 ~45.9% C₅H₁₀NO (Methylmorpholine radical)

| 2 | > 300 | ~54.1% | C₇H₅NO (Aminobenzoyl fragment) |

Applications As Chemical Probes and Research Tools

Development of Affinity Probes for Target Engagement Studies

Affinity probes are essential tools for identifying the molecular targets of bioactive compounds and for verifying target engagement within a cellular context. The structure of 4-(3-Methylmorpholine-4-carbonyl)aniline offers a foundation for the design of such probes. The aniline (B41778) group, in particular, serves as a convenient chemical handle for the introduction of photoreactive groups or bioorthogonal tags.

Researchers can modify the aniline amine to incorporate a benzophenone (B1666685) moiety, a commonly used photo-crosslinker. Upon irradiation with UV light, the benzophenone group forms a covalent bond with nearby interacting proteins, thus permanently labeling the target. Furthermore, a "clickable" alkyne or azide (B81097) group can be installed on the molecule. This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, through click chemistry. This two-step approach enables the visualization or enrichment of the protein targets.

Illustrative Example of Affinity Probe Development:

Probe DerivativeModificationApplication
Probe A Benzophenone addition to the anilinePhoto-affinity labeling to identify direct binding partners.
Probe B Terminal alkyne additionClick chemistry-mediated conjugation with fluorescent dyes for imaging.
Probe C Biotin conjugation via a linkerAffinity purification of target proteins for mass spectrometry analysis.

These affinity probes derived from this compound can provide critical insights into the mechanism of action of related therapeutic agents by confirming their direct interaction with specific cellular proteins.

Use in Chemical Biology for Pathway Elucidation

Small molecules that modulate the function of specific proteins are invaluable for dissecting complex biological pathways. The morpholine (B109124) and aniline components of this compound are prevalent in many biologically active compounds. nih.govnih.gov The morpholine ring is often associated with favorable pharmacokinetic properties and can contribute to the potency and selectivity of a molecule. researchgate.netacs.org The substituted aniline motif is a common feature in kinase inhibitors and other targeted therapies.

Given these structural precedents, this compound and its analogs can be utilized as chemical probes to perturb specific signaling pathways. By treating cells or organisms with this compound and observing the downstream molecular consequences, researchers can elucidate the function of its target protein and its role within a broader biological network. Techniques such as transcriptomics, proteomics, and metabolomics can be employed to obtain a global view of the cellular response to the compound.

Hypothetical Research Findings for Pathway Elucidation:

Experimental ApproachObservationImplied Pathway Involvement
Whole-transcriptome sequencing (RNA-Seq)Upregulation of genes involved in stress response.Activation of cellular stress pathways.
PhosphoproteomicsAltered phosphorylation status of key signaling kinases.Modulation of specific kinase signaling cascades.
Metabolite profilingChanges in the levels of key metabolic intermediates.Impact on cellular metabolism.

Through such studies, this compound can serve as a valuable tool to uncover novel biological mechanisms and identify new therapeutic targets.

Application in High-Throughput Screening (HTS) Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for biological activity. nuvisan.com The development of robust and reliable HTS assays is critical for the success of these campaigns. Compounds with well-defined chemical and physical properties are essential for this process.

This compound can be employed in various aspects of HTS assay development. As a stable and well-characterized molecule, it can serve as a reference compound to validate the performance of a new assay. For instance, in a competitive binding assay, it could be used as a known binder to ensure the assay can detect target engagement. Furthermore, libraries of derivatives based on the this compound scaffold can be synthesized and screened to identify novel bioactive molecules. stanford.edu The structural diversity that can be generated from this core molecule makes it an attractive starting point for library design.

Role of this compound in HTS:

HTS ApplicationFunction of the Compound
Assay ValidationPositive control to confirm assay performance.
Competitive ScreeningUnlabeled competitor to identify other binding molecules.
Library DevelopmentCore scaffold for the synthesis of a diverse chemical library.

The use of this compound and its analogs in HTS can accelerate the discovery of new lead compounds for various diseases.

Utility as Reference Compounds in Mechanistic Research

In-depth mechanistic studies require well-characterized chemical tools to ensure the reproducibility and accuracy of experimental results. A reference compound serves as a standard against which new compounds or experimental conditions can be compared. The chemical stability and purity of this compound make it an excellent candidate for such a role.

Its defined structure, with a stable amide bond and distinct chemical moieties, allows for its unambiguous identification and quantification in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In mechanistic studies aimed at understanding enzyme kinetics or receptor pharmacology, this compound could be used as a negative control if it is known to be inactive against the target of interest, or as a benchmark compound if it displays a known level of activity.

Applications as a Reference Compound:

Research AreaSpecific Use
Enzyme KineticsAs a non-inhibitory control to establish baseline enzyme activity.
Receptor Binding AssaysTo define non-specific binding in radioligand binding experiments.
Analytical ChemistryAs a standard for method development and validation in LC-MS or HPLC.

The availability of a reliable reference compound like this compound is crucial for maintaining the rigor and quality of mechanistic research in chemical biology and pharmacology.

Future Research Directions and Innovative Methodologies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of derivatives of 4-(3-methylmorpholine-4-carbonyl)aniline. These computational tools can analyze vast datasets to predict the biological activities, metabolic pathways, and physicochemical properties of novel analogues, thereby accelerating the design-synthesize-test cycle. nih.govacs.org

ML models can be trained on existing structure-activity relationship (SAR) data to identify key molecular features essential for desired biological effects. For instance, algorithms can predict how modifications to the aniline (B41778) or methylmorpholine rings will affect target binding affinity or selectivity. This predictive power allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. Furthermore, AI can aid in optimizing synthetic routes, predicting reaction yields, and identifying more sustainable and efficient chemical processes. acs.org

Table 1: Potential Applications of AI/ML in Optimizing Aniline Derivatives

AI/ML Application Objective Potential Impact
Predictive SAR Modeling Identify novel derivatives with enhanced biological activity. Reduces the number of synthesized compounds, saving time and resources.
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. Early identification of candidates with poor pharmacokinetic properties.
Reaction Pathway Optimization Predict optimal conditions and reagents for synthesis. Increases yield, reduces waste, and improves process safety. acs.org

| De Novo Drug Design | Generate entirely new molecular structures based on desired properties. | Expands chemical space beyond known scaffolds. |

Exploration of Novel Bioisosteric Replacements for Enhanced Research Utility

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov For this compound, future research will focus on replacing the morpholine (B109124) and aniline moieties with novel bioisosteres to improve metabolic stability, solubility, and target engagement. enamine.netnih.gov

The morpholine ring, while common in approved drugs, can be susceptible to metabolic degradation. enamine.net Researchers are exploring replacements such as piperazines, spiro-type building blocks like oxetane (B1205548) and azetidine (B1206935), and other bridged morpholine analogues. tcichemicals.combaranlab.org These replacements can alter the compound's three-dimensionality, potentially improving solubility and pharmacokinetic profiles. tcichemicals.com Similarly, the aniline portion can be modified to modulate electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition. bohrium.com

Table 2: Examples of Bioisosteric Replacements for the Morpholine Moiety

Original Moiety Bioisosteric Replacement Potential Advantage Reference
Morpholine Thiomorpholine Modulates lipophilicity and metabolic stability. nih.gov
Morpholine Piperazine Introduces an additional site for substitution to tune properties. tcichemicals.com
Morpholine 3-Oxa-8-azabicyclo[3.2.1]octane Increases structural rigidity and three-dimensionality. baranlab.org

| Morpholine | Spiro[3.3]heptane azetidine | Enhances sp3 character, improving solubility. | tcichemicals.com |

Development of Advanced Delivery Systems for In Vitro Cellular Studies

To accurately assess the biological activity of this compound derivatives in cellular assays, overcoming challenges like poor aqueous solubility is critical. The development of advanced drug delivery systems (DDS) for in vitro studies is a significant area of future research. rsc.orgmdpi.com

Nanoparticle-based systems, such as liposomes, micelles, and polymeric nanoparticles, can encapsulate hydrophobic compounds, enhancing their delivery to and uptake by cells in culture. mdpi.comgenesispub.orgastrazeneca.com These systems can improve the local concentration of the compound, leading to more reliable and reproducible experimental data. genesispub.org For instance, encapsulating a derivative in a biodegradable polymer like PLGA (poly lactic-co-glycolic acid) can provide controlled release into the cell culture medium. astrazeneca.com Such technologies are crucial for obtaining accurate dose-response curves and understanding the true potency of these research compounds at the cellular level. polymicrospheres.com

Contribution to Fundamental Understanding of Molecular Interactions and Chemical Reactivity

Systematic studies on this compound and its analogues offer a valuable opportunity to deepen the fundamental understanding of molecular interactions and chemical reactivity. The molecule's structure, featuring a flexible morpholine ring, a rigid phenyl group, and an amide linker, makes it an excellent model for studying a range of non-covalent interactions.

Advanced spectroscopic and computational methods can be employed to analyze how subtle structural changes impact molecular conformation, hydrogen bonding networks, and cation-pi interactions. bohrium.commdpi.com For example, quantum chemical calculations can elucidate the electronic structure and reactivity of the aniline nitrogen in acylation reactions, providing insights applicable to broader synthetic chemistry. nih.govacs.orgymerdigital.com This fundamental knowledge is not only academically important but also provides a rational basis for the design of future molecules with precisely tailored properties for various scientific applications. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Acetanilide
Aniline
Azetidine
Flufenamic acid
Oxetane
Piperazine
Piperine
Piperlongumine
Poly lactic-co-glycolic acid (PLGA)

Q & A

Q. What synthetic routes are recommended for preparing 4-(3-Methylmorpholine-4-carbonyl)aniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with aniline precursors. A two-step approach is common:

Morpholine activation : React 3-methylmorpholine with a carbonylating agent (e.g., triphosgene) to form the morpholine-4-carbonyl chloride intermediate.

Amide coupling : Introduce the activated morpholine to 4-nitroaniline via nucleophilic acyl substitution, followed by nitro group reduction to yield the final aniline derivative .
Optimization : Use catalytic Pd/C for nitro reduction (10% w/w, H₂ atmosphere, 50°C) to achieve >95% yield. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:2) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.5–7.2 ppm) and morpholine ring protons (δ 3.2–4.1 ppm). ¹³C NMR confirms the carbonyl group (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected m/z: 265.1422) verifies molecular weight .
  • IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the amide bond .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The HOMO (-5.8 eV) localizes on the aniline ring, suggesting nucleophilic reactivity, while the LUMO (-1.2 eV) resides on the carbonyl group, indicating electrophilic sites .
  • Solvent Effects : Include polarizable continuum models (PCM) for DMSO to simulate experimental conditions. Compare calculated vs. experimental NMR shifts (RMSD < 0.1 ppm validates accuracy) .

Q. What strategies resolve contradictions in reported reaction yields for morpholine-substituted anilines?

  • Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic analysis includes:
  • Design of Experiments (DoE) : Vary parameters (temperature: 60–100°C; solvent: DMF vs. THF) to identify optimal conditions. For example, DMF increases coupling efficiency by 20% compared to THF due to better carbonyl activation .
  • Byproduct Analysis : Use HPLC (C18 column, 1 mL/min acetonitrile/water) to detect unreacted intermediates or hydrolysis products. Adjust stoichiometry (1.2:1 morpholine:aniline) to minimize side reactions .

Data Analysis and Structural Insights

Q. How does X-ray crystallography validate the molecular conformation of this compound?

  • Methodological Answer :
  • Crystallization : Grow single crystals via vapor diffusion (ethyl acetate/hexane). The crystal structure (CCDC deposition) reveals a planar aniline ring (torsion angle: 178.5°) and chair conformation of the morpholine ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions; >60% H-bonding (N–H⋯O) stabilizes the lattice, while C–H⋯π interactions (12%) contribute to packing .

Comparative Reactivity Table

Reaction Parameter Condition A Condition B Optimal Condition
SolventTHFDMFDMF
Temperature (°C)608080
Catalyst (Pd/C loading)5%10%10%
Yield (%)729595

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.